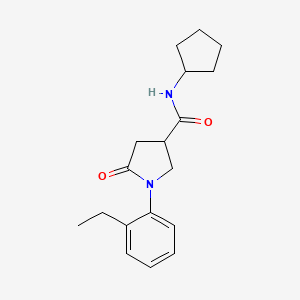![molecular formula C20H18N2O3 B4723156 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide](/img/structure/B4723156.png)
4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide
説明
4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent blocker of chloride channels and is often used as a tool to study the physiological and biochemical effects of these channels.
作用機序
4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide acts as a non-specific blocker of chloride channels by binding to the channel pore and preventing chloride ions from passing through. It has been shown to block both the outward and inward currents of chloride channels. The exact mechanism of 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide's action on chloride channels is still not fully understood and is an area of active research.
Biochemical and Physiological Effects:
4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the secretion of mucus in the airways, which is important in diseases such as cystic fibrosis. 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide has also been shown to inhibit smooth muscle contraction in the gastrointestinal tract and blood vessels, which is important in diseases such as hypertension. Additionally, 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide is its potency as a chloride channel blocker. It has been shown to be effective at blocking several different types of chloride channels at low concentrations. Additionally, 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide is relatively easy to synthesize and is commercially available. However, one of the limitations of 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide is its non-specificity. It has been shown to block other ion channels, such as potassium channels, at high concentrations. Additionally, 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide has been shown to have off-target effects on other cellular processes, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide. One area of research is to further elucidate the mechanism of 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide's action on chloride channels. This can help to develop more specific chloride channel blockers that can be used in the treatment of diseases such as cystic fibrosis. Another area of research is to investigate the potential use of 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide as an anti-cancer agent. 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide has been shown to induce apoptosis in cancer cells, and further research can help to determine its potential as a cancer therapy. Additionally, research can be done to investigate the potential use of 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide in the treatment of hypertension and other cardiovascular diseases.
科学的研究の応用
4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide has been extensively used in scientific research as a tool to study chloride channels. It has been shown to block several chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR), the calcium-activated chloride channel (CaCC), and the volume-regulated anion channel (VRAC). 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide has been used to study the physiological and biochemical effects of these channels in various tissues, including the airways, gastrointestinal tract, and cardiovascular system.
特性
IUPAC Name |
4-(2-naphthalen-1-yloxypropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13(20(24)22-16-11-9-15(10-12-16)19(21)23)25-18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKLGOVGDGPNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butyl 4-[({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4723081.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4723086.png)

![N-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4723094.png)
![N-{3-[({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4723095.png)
![6-benzyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4723097.png)

![ethyl 1-[3-(1H-pyrazol-1-yl)propyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4723104.png)
![N-[3-(3-methylphenyl)propyl]-N'-phenylurea](/img/structure/B4723111.png)

![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide](/img/structure/B4723118.png)
![3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4723124.png)
![2-{[3-(benzylamino)propyl]amino}ethanol dihydrochloride](/img/structure/B4723139.png)
![3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4723155.png)